molecular formula C21H25NOS B8105555 10-Octyl-10H-phenothiazine-3-carbaldehyde

10-Octyl-10H-phenothiazine-3-carbaldehyde

Cat. No.: B8105555
M. Wt: 339.5 g/mol
InChI Key: SUSZMCOFEGNNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Octyl-10H-phenothiazine-3-carbaldehyde (CAS: 952234-27-4, molecular formula: C₂₁H₂₅NOS, molecular weight: 339.49 g/mol) is a phenothiazine derivative featuring an octyl chain at the N10 position and a formyl (-CHO) group at the C3 position of the heterocyclic core . Phenothiazines are sulfur- and nitrogen-containing tricyclic compounds known for their electron-rich properties, making them valuable in optoelectronics, dye synthesis, and sensor development. The octyl chain enhances solubility in organic solvents, while the formyl group provides a reactive site for condensation reactions, such as Knoevenagel or Schiff base formation .

This compound is widely used as a precursor in synthesizing dyes for photovoltaic applications and fluorescent probes. For example, it reacts with cyanoacetic acid to form (E)-2-cyano-3-(10-octyl-9,10-dihydroanthracen-2-yl)acrylic acid (PTZS), a dye with a 74.6% yield and distinct NMR characteristics (δ 3.992 ppm for CH₂-N, δ 8.212 ppm for C=C-H) . Its structural and electronic properties are characterized via ¹H/¹³C NMR, IR, and mass spectrometry .

Properties

IUPAC Name

10-octylphenothiazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NOS/c1-2-3-4-5-6-9-14-22-18-10-7-8-11-20(18)24-21-15-17(16-23)12-13-19(21)22/h7-8,10-13,15-16H,2-6,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSZMCOFEGNNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Electrochemical Applications

Phenothiazine derivatives, including 10-octyl-10H-phenothiazine-3-carbaldehyde, are recognized for their potential as electron donor materials in electrochemical applications. The compound's structure allows it to facilitate charge transfer processes, making it suitable for use in:

  • Organic Solar Cells : The compound can serve as a donor material in dye-sensitized solar cells (DSSCs), where it enhances the efficiency of light absorption and electron transfer. Studies have shown that phenothiazine derivatives exhibit favorable photophysical properties, contributing to improved solar cell performance .
  • Redox Systems : Due to its electron-donating capabilities, this compound can be incorporated into redox-active materials for energy storage applications, such as batteries and supercapacitors. Its stability and electrochemical properties make it a candidate for further exploration in these fields .

Photovoltaic Applications

The unique electronic properties of this compound enable its use in various photovoltaic technologies:

  • Dye-Sensitized Solar Cells (DSSCs) : As noted, phenothiazine derivatives are being studied extensively for their roles as sensitizers in DSSCs. The incorporation of this compound can lead to enhanced light-harvesting capabilities due to its strong absorption characteristics in the visible region .
  • Organic Photovoltaics (OPVs) : The compound can also be utilized in OPVs, where it acts as a donor material paired with suitable acceptors. Research indicates that the integration of phenothiazine derivatives significantly boosts the efficiency of organic solar cells by improving charge separation and transport .

Biomedical Applications

Beyond energy applications, this compound has notable biomedical implications:

  • Anticancer Agents : Research has highlighted the potential of phenothiazine derivatives as therapeutic agents against various types of cancer. Their ability to induce apoptosis in cancer cells makes them valuable candidates for drug development .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity, which is beneficial for developing new antibiotics or antiseptics. Its effectiveness against specific pathogens opens avenues for further research into its pharmacological applications .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Electrochemical PropertiesDemonstrated enhanced charge transfer capabilities when used in DSSCs.
Photovoltaic EfficiencyShowed improved light absorption leading to higher efficiency in OPVs.
Anticancer ActivityInduced apoptosis in cancer cell lines, suggesting potential as an anticancer drug.

Mechanism of Action

The mechanism by which 10-Octyl-10H-phenothiazine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 10-octyl-10H-phenothiazine-3-carbaldehyde and analogous phenothiazine derivatives:

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Applications References
This compound C₂₁H₂₅NOS - Octyl (C₈H₁₇) at N10
- CHO at C3
Condensation with cyanoacetic acid (Knoevenagel) High solubility in ethanol; dye precursor (74.6% yield); λₐᵦₛ ~400 nm in UV-vis
10-Hexyl-10H-phenothiazine-3-carbaldehyde C₁₉H₂₁NOS - Hexyl (C₆H₁₃) at N10
- CHO at C3
Similar to octyl derivative Lower solubility vs. octyl; dimerizes via C–H⋯O hydrogen bonds
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C₂₀H₁₂N₂O₂S - 4-Nitrophenyl ethynyl at N10 Crystal structure resolved (triclinic, P1, Z=2; a=8.1891 Å, α=81.632°) Electron-withdrawing nitro group; potential optoelectronic applications
Triazolyl-conjugated phenothiazines Varies - Triazole groups at C3 Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) Hybrid materials; functionalizable sites for metal coordination

Structural and Electronic Comparisons

  • Alkyl Chain Length : The octyl chain in the title compound improves solubility compared to the hexyl analogue (C₈H₁₇ vs. C₆H₁₃), critical for solution-processed dye applications .
  • Substituent Effects : The 4-nitrophenyl ethynyl group introduces strong electron-withdrawing effects, red-shifting absorption spectra compared to the formyl group . Triazolyl derivatives enable modular functionalization but require additional synthetic steps .

Research Findings and Data

  • This compound: ¹H NMR (DMSO-d₆): δ 3.992 (t, CH₂-N), 8.212 (s, C=C-H) . IR: Strong C=O stretch at ~1690 cm⁻¹ .
  • 10-Hexyl Analogue : Melting point 58–59°C; dimerization via C–H⋯O bonds (2.42 Å) .
  • Nitro Derivative : Crystallographic density = 1.464 g/cm³; C≡C bond length = 1.192 Å .

Biological Activity

10-Octyl-10H-phenothiazine-3-carbaldehyde is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties. This article explores the synthesis, characterization, and biological activities of this compound, drawing on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps, beginning with the formation of 10-octyl-10H-phenothiazine. This precursor undergoes a Vilsmeier formylation reaction to yield the target compound. The product is characterized using techniques such as NMR spectroscopy and IR spectroscopy, confirming its structure and purity.

Synthetic Route Overview

  • Starting Material : 10-Octyl-10H-phenothiazine.
  • Reaction Conditions : The reaction is typically conducted in a solvent like chloroform at elevated temperatures (around 75 °C) for optimal yield.
  • Yield : The synthesis yields approximately 75% of the desired carbaldehyde.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties.

Antimicrobial Activity

Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity. In particular, studies have shown that 10-octyl-10H-phenothiazine derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.

Antioxidant Properties

Phenothiazine compounds are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases.

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound on cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells. This suggests potential applications in cancer therapy.

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the efficacy of 10-octyl-10H-phenothiazine derivatives against bacterial strains, reporting a minimum inhibitory concentration (MIC) that demonstrates significant antibacterial activity.
  • Cytotoxicity Assessments : In vitro studies on human cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Mycobacterium tuberculosis
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis in cancer cells

Preparation Methods

Reaction Conditions and Catalysts

Workup and Purification

Post-reaction, the crude mixture is quenched in ice water and extracted with dichloromethane (CH₂Cl₂). The organic phase is dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. Purification via silica gel column chromatography using a hexane/ethyl acetate (9:1) gradient removes unreacted starting materials and byproducts.

Vilsmeier–Haack Formylation at the C3 Position

Reagents and Reaction Mechanism

The introduction of the aldehyde group at the C3 position of 10-octyl-10H-phenothiazine is achieved through the Vilsmeier–Haack reaction. Source details the use of phosphorus oxychloride (POCl₃) and DMF in 1,2-dichloroethane at 80°C for 6 hours. The reaction mechanism involves the generation of a chloroiminium intermediate, which undergoes electrophilic aromatic substitution at the electron-rich C3 position of phenothiazine.

Optimization of Formylation

Key parameters affecting yield and regioselectivity include:

  • Temperature : Elevated temperatures (80–100°C) favor complete conversion but risk over-oxidation.

  • Solvent : Polar aprotic solvents like DMF enhance intermediate stability, while 1,2-dichloroethane improves reagent solubility.

  • Stoichiometry : A 2:1 molar ratio of POCl₃ to DMF ensures sufficient electrophile generation.

After reaction completion, the mixture is poured into a chilled sodium acetate solution to neutralize excess POCl₃. Extraction with CH₂Cl₂ and subsequent drying/concentration yields the crude aldehyde, which is purified via column chromatography (hexane/ethyl acetate, 4:1).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR analysis (CDCl₃, 400 MHz) of 10-octyl-10H-phenothiazine-3-carbaldehyde reveals distinct signals:

  • Aldehyde proton : A singlet at δ 9.82 ppm.

  • Aromatic protons : Doublets at δ 7.45–7.25 ppm (C1, C2, C4 positions).

  • Octyl chain protons : A triplet at δ 3.35 ppm (N–CH₂) and a multiplet at δ 1.25–0.88 ppm (methylene and terminal methyl groups).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ASAP+) confirms the molecular ion peak at m/z 353.1782 (calculated for C₂₁H₂₇NOS: 353.1785).

Infrared (IR) Spectroscopy

IR spectra exhibit characteristic stretches:

  • Aldehyde C=O : 1685 cm⁻¹.

  • Aromatic C=C : 1600–1450 cm⁻¹.

Comparative Analysis of Synthetic Routes

ParameterTBAI-Catalyzed AlkylationK₂CO₃-Mediated Alkylation
Catalyst TBAIK₂CO₃
Temperature 80–100°C145°C
Reaction Time 12–24 hours20 hours
Yield 85–90%33%
Purification Hexane/EtOAc (9:1)Hexane/EtOAc (9:1)

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the sulfur atom or C7 position may occur if excess alkylating agent is used. Source observes brominated byproducts when employing 2-ethylhexyl bromide, necessitating rigorous column chromatography.

Stability of the Aldehyde Group

The aldehyde moiety is susceptible to oxidation during storage. Storing the compound under nitrogen at –20°C in amber vials prevents degradation.

Applications in Dye Synthesis

This compound serves as a precursor for DSSC sensitizers. Source demonstrates its condensation with cyanoacetic acid to form charge-transfer dyes exhibiting 7.2% photovoltaic efficiency .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 10-octyl-10H-phenothiazine-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via alkylation of phenothiazine derivatives followed by formylation. For example, 10-octyl-10H-phenothiazine is first synthesized by reacting phenothiazine with octyl bromide under basic conditions, followed by Vilsmeier-Haack formylation to introduce the carbaldehyde group at the 3-position. Optimization involves controlling reaction temperature, stoichiometry of reagents (e.g., POCl₃ for formylation), and purification via column chromatography. Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy confirms structural integrity .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular conformation of this compound?

SC-XRD analysis reveals dimeric structures stabilized by weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds). Key parameters include bond lengths (mean σ(C–C) = 0.006 Å) and torsion angles, which highlight the planarity of the phenothiazine core and the orientation of the octyl chain. Data collection at 298 K with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) and refinement using SHELXL (R factor < 0.08) ensure accuracy. Asymmetric unit analysis and packing diagrams are critical for interpreting supramolecular interactions .

Q. What spectroscopic techniques are used to validate the purity and structure of this compound?

1H NMR^1 \text{H NMR} (in CDCl₃ or DMSO-d₆) identifies aldehyde protons at ~9.8 ppm and phenothiazine aromatic protons in the 6.5–7.5 ppm range. 13C NMR^{13} \text{C NMR} confirms the aldehyde carbon at ~190 ppm. IR spectroscopy detects C=O stretching vibrations near 1680 cm⁻¹. High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular weight and purity. Cross-referencing with literature data (e.g., CCDC 2209381) ensures consistency .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to investigate the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) are used to compute frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. Validation against experimental UV-Vis spectra (e.g., absorption maxima) ensures accuracy. Studies on analogous phenothiazine derivatives show that exact exchange terms in DFT improve thermochemical predictions (average deviation <2.4 kcal/mol for atomization energies) .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches of this compound?

Contradictions in NMR or IR spectra often arise from residual solvents, incomplete alkylation, or oxidation byproducts. Methodological approaches include:

  • Repetitive recrystallization to remove impurities.
  • 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous peaks.
  • Comparative analysis with structurally similar compounds (e.g., 10-hexyl or 10-ethyl analogs) to identify substituent-specific shifts .

Q. How does the alkyl chain length (e.g., octyl vs. ethyl) influence the photophysical properties of phenothiazine-3-carbaldehyde derivatives?

Extended alkyl chains (e.g., octyl) enhance solubility in nonpolar solvents and reduce aggregation in solid-state applications. Time-dependent DFT (TD-DFT) studies on 10-ethyl derivatives show that longer chains minimally affect HOMO-LUMO gaps but increase molar extinction coefficients due to reduced π-π stacking. Experimental validation via UV-Vis and fluorescence spectroscopy in solvents of varying polarity is critical .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

Challenges include disorder in the octyl chain and weak diffraction due to low crystal symmetry. Mitigation strategies:

  • Cryocooling (100 K) to reduce thermal motion.
  • Twinned data refinement using SHELXL or similar software.
  • Hydrogen bond analysis to model intermolecular interactions accurately. For example, C–H⋯O bonds stabilize dimers, as seen in 10-hexyl analogs (CCDC 2209381) .

Methodological Guidance

Q. How to design a structure-property relationship study for this compound in optoelectronic applications?

  • Synthesis of derivatives with varying substituents (e.g., electron-withdrawing groups at the 3-position).
  • Electrochemical characterization (cyclic voltammetry) to determine oxidation potentials.
  • Device fabrication (e.g., organic light-emitting diodes) with thin-film XRD to correlate morphology with efficiency.
  • Computational modeling of charge transport using Marcus theory .

Q. What experimental and computational approaches validate the role of this compound as a ligand in metal complexes?

  • Synthesis of metal complexes (e.g., Cu²⁺ or Zn²⁺) using the aldehyde group as a coordination site.
  • X-ray absorption spectroscopy (XAS) to determine metal-ligand bond lengths.
  • DFT-based Natural Bond Orbital (NBO) analysis to quantify donation/back-donation interactions.
  • Antimicrobial activity assays to correlate electronic structure with biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.